Acumapimod Acumapimod Acumapimod is under investigation in clinical trial NCT02926326 (The Effect of Azithromycin on BCT197 Exposure in Healthy Male Volunteers).
Brand Name: Vulcanchem
CAS No.: 836683-15-9
VCID: VC0517162
InChI: InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N
Molecular Formula: C22H19N5O2
Molecular Weight: 385.4 g/mol

Acumapimod

CAS No.: 836683-15-9

Cat. No.: VC0517162

Molecular Formula: C22H19N5O2

Molecular Weight: 385.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acumapimod - 836683-15-9

Specification

CAS No. 836683-15-9
Molecular Formula C22H19N5O2
Molecular Weight 385.4 g/mol
IUPAC Name 3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide
Standard InChI InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29)
Standard InChI Key VGUSQKZDZHAAEE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N
Appearance Yellow to orange solid powder

Introduction

Mechanism of Action and Therapeutic Target

p38 MAPK Inhibition in COPD Pathogenesis

Acumapimod selectively inhibits p38 MAPK, a serine/threonine kinase activated by cellular stressors such as tobacco smoke, pollutants, and pathogens . In COPD patients, p38 MAPK drives the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and matrix metalloproteinases, exacerbating airway remodeling and mucus hypersecretion . Preclinical studies in tobacco smoke/lipopolysaccharide-induced rat models showed that acumapimod reduces neutrophilic infiltration and cytokine levels by 40–60%, outperforming corticosteroids in resolving steroid-resistant inflammation .

Rationale for Targeting AECOPD

Acute exacerbations, characterized by sudden symptom worsening, account for 70% of COPD-related healthcare costs and accelerate lung function decline . Current therapies (e.g., systemic corticosteroids) have limited efficacy and systemic side effects. Acumapimod’s mechanism addresses the root inflammatory drivers of AECOPD, potentially reducing relapse rates and hospitalization needs .

Pharmacological Profile

Pharmacokinetics and Metabolism

Acumapimod is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and acts as a P-glycoprotein (P-gp) substrate . A physiologically based pharmacokinetic (PBPK) model predicted and clinical studies confirmed no clinically significant interactions with CYP3A4 inhibitors:

  • Azithromycin (weak inhibitor): Geometric mean ratio (GMR) for acumapimod AUC₀–∞ = 1.07 (90% CI: 0.98–1.17) .

  • Itraconazole (strong inhibitor): GMR for acumapimod AUC₀–∞ = 1.23 (90% CI: 1.11–1.36) .

Table 1: Key Pharmacokinetic Parameters of Acumapimod

ParameterSingle Dose (75 mg)Repeat Dose (75 mg)
Cₘₐₓ (ng/mL)1,210 ± 3201,450 ± 290
Tₘₐₓ (h)2.5 ± 1.12.8 ± 1.3
t₁/₂ (h)12.4 ± 3.213.1 ± 3.5
Apparent Clearance (L/h)62 ± 1558 ± 14

Data derived from Phase I/II trials .

Clinical Trial Evidence

Phase II Dose-Finding Study (NCT01332097)

This randomized, placebo-controlled trial evaluated 183 patients with moderate-to-severe AECOPD receiving:

  • Single-dose acumapimod (20 mg or 75 mg) on Day 1

  • Repeat-dose acumapimod (20 mg or 75 mg) on Days 1 and 6

  • Prednisone 40 mg/day for 10 days

  • Placebo

Table 2: Phase II Trial Efficacy Endpoints

EndpointAcumapimod 75 mg RepeatPlaceboPrednisone
FEV₁ Change at Day 8+12.3%*+4.1%+8.7%
FEV₁ AUC (Day 14)1.24 L·day1.00 L·day0.98 L·day
Hospitalization Rate11%15%13%

Statistically significant vs. placebo (p < 0.05) .

Drug-Drug Interaction Studies

Co-Administration with Azithromycin

A Phase I trial (MBCT102) in 24 healthy volunteers found:

  • No change in acumapimod exposure (AUC GMR = 1.07) or safety profile .

  • Supports concurrent use in AECOPD patients requiring antibiotic therapy .

Co-Administration with Itraconazole

Study MBCT103 demonstrated:

  • Moderate increase in acumapimod exposure (AUC GMR = 1.23) within acceptable safety margins .

  • No dosage adjustment needed for weak-to-moderate CYP3A4 inhibitors .

Comparative Efficacy vs. Corticosteroids

Prednisone in Phase II Trials

Despite prednisone’s 10-day regimen, acumapimod repeat-dose 75 mg achieved:

  • 27% greater FEV₁ AUC improvement at Day 14 (p = 0.01) .

  • Lower incidence of hyperglycemia (2% vs. 9%) and hypertension (1% vs. 5%) .

Future Development and Applications

Ongoing and Planned Studies

  • Phase III Proof-of-Concept: Optimizing repeat-dose regimens (75 mg Days 1, 3, 6) based on Phase II pharmacokinetic modeling .

  • Combination Therapy: Investigating synergy with long-acting muscarinic antagonists (LAMAs) or phosphodiesterase-4 inhibitors .

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